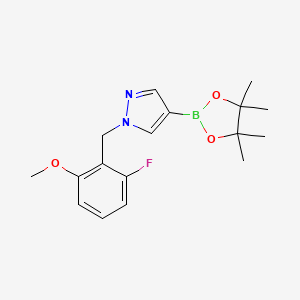

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole-based boronic ester derivative characterized by a 2-fluoro-6-methoxybenzyl substituent at the N1-position and a pinacol boronate group at the C4-position. This compound (Ref: 10-F696870) is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl conjugates for pharmaceutical and agrochemical applications . Its molecular formula is C₁₉H₂₃BFN₂O₃, with a molecular weight of 375.21 g/mol.

Propiedades

IUPAC Name |

1-[(2-fluoro-6-methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BFN2O3/c1-16(2)17(3,4)24-18(23-16)12-9-20-21(10-12)11-13-14(19)7-6-8-15(13)22-5/h6-10H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMYSHKEFADSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC=C3F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H18BFO3 and a molecular weight of 252.09 g/mol. The structure features a pyrazole ring substituted with a fluorinated methoxybenzyl group and a boronate moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies highlight:

- In vitro studies : The compound demonstrated cytotoxic effects against breast and lung cancer cell lines (MCF-7 and A549) with IC50 values comparable to established chemotherapeutics .

- Mechanism of action : It is hypothesized that the compound may inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt pathway .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. The target compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound possesses moderate antibacterial properties .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been recognized for their anti-inflammatory capabilities:

- In vivo studies : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

- Comparison with standards : The anti-inflammatory activity was compared to standard drugs like diclofenac, showing promising results in reducing paw edema in rat models .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study on Cancer Treatment :

- Case Study on Antimicrobial Efficacy :

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Structural and Electronic Analysis

- Substituent Effects :

- The 2-fluoro-6-methoxybenzyl group in the target compound introduces ortho-fluorine and para-methoxy substituents, creating a unique electronic profile. The fluorine atom withdraws electrons, enhancing the boron center's electrophilicity for cross-coupling, while the methoxy group donates electrons, balancing reactivity .

- In contrast, 3,4-difluorobenzyl analogs (e.g., ) exhibit higher lipophilicity (logP ~3.2 vs. 2.8 for the target) due to additional fluorine atoms, favoring blood-brain barrier penetration in CNS-targeted therapies.

- Methyl-substituted pyrazoles (e.g., ) show reduced solubility in aqueous media but improved metabolic stability due to steric shielding of the boronic ester.

Reactivity in Cross-Coupling

- The target compound’s boronic ester reacts efficiently with aryl/heteroaryl halides (e.g., 5-bromo-6-(3-hydroxypyrrolidin-1-yl)-nicotinamide in ) under Pd catalysis.

- Electron-Withdrawing Groups : Fluorine substituents (e.g., in ) accelerate coupling rates by polarizing the boron-oxygen bond, whereas methoxy groups (target) may slow reactivity slightly but improve regioselectivity .

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Synthesis of the pyrazole core substituted with a boronate ester at the 4-position.

- Introduction of the 2-fluoro-6-methoxybenzyl substituent at the 1-position of the pyrazole.

This approach leverages the stability and reactivity of pyrazole-4-boronic acid pinacol esters as intermediates.

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Pyrazole-4-boronic acid pinacol ester is a common starting material or intermediate.

- It can be synthesized by direct borylation of pyrazole derivatives or by conversion of pyrazole-4-boronic acid with pinacol under dehydrating conditions.

- Literature reports a synthesis method of pyrazole-4-pinacolato diboron using trimethylbenzene as a stable solvent to reduce side reactions, facilitating easier purification and scalability for industrial production.

Introduction of the 2-Fluoro-6-methoxybenzyl Group at N-1 Position

- The N-1 substitution is generally achieved by alkylation of the pyrazole nitrogen with a suitable benzyl halide derivative.

- For this compound, the alkylating agent is 2-fluoro-6-methoxybenzyl chloride or bromide.

- The reaction is typically performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- The reaction temperature is controlled to optimize yield and minimize side reactions.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pyrazole-4-boronic acid pinacol ester + 2-fluoro-6-methoxybenzyl chloride | Alkylation under basic conditions (K2CO3 or NaH), solvent DMF or acetonitrile, temperature 0–60 °C |

| 2 | Reaction work-up | Extraction with organic solvents, washing, drying |

| 3 | Purification | Column chromatography or recrystallization to isolate the pure product |

This method yields the target compound with good selectivity and purity, suitable for further applications in medicinal chemistry.

Alternative Approaches and Considerations

- Protection of the pyrazole nitrogen may be employed if regioselectivity is an issue.

- The boronate ester group is sensitive to hydrolysis; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during synthesis and storage.

- Some protocols use palladium-catalyzed borylation of halogenated pyrazoles to introduce the boronate ester after N-alkylation, depending on the availability of starting materials.

Data Table: Key Parameters in Preparation

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Alkylating agent | 2-Fluoro-6-methoxybenzyl chloride or bromide | Commercially available or synthesized |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) | K2CO3 preferred for mild conditions |

| Solvent | DMF, acetonitrile, or DMSO | Polar aprotic solvents enhance reactivity |

| Temperature | 0 to 60 °C | Controlled to avoid decomposition |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Purification method | Column chromatography or recrystallization | To obtain high purity |

| Yield | 60–85% (reported in literature for similar compounds) | Depends on substrate purity and conditions |

| Storage | Under inert atmosphere, -20 °C | To prevent boronate ester hydrolysis |

Research Findings and Industrial Relevance

- The pinacol boronate ester functionality in pyrazole derivatives is crucial for cross-coupling reactions, enabling the synthesis of diverse bioactive molecules.

- The presence of fluoro and methoxy groups on the benzyl moiety modulates biological activity, making the compound a valuable intermediate in drug discovery.

- Improved synthetic methods focus on reducing side reactions, enhancing yields, and enabling scale-up for pharmaceutical manufacturing.

- The use of stable solvents like trimethylbenzene during borylation steps has been shown to minimize by-products and simplify purification.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluoro-6-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative route involves:

Borylation : Reacting a halogenated pyrazole precursor (e.g., 4-bromo-1H-pyrazole) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .

Functionalization : Introducing the 2-fluoro-6-methoxybenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Key optimization parameters include inert atmosphere (N₂/Ar), stoichiometric control of boronic ester, and purification via column chromatography (silica gel, hexane/EtOAc eluent).

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by fluorine coupling). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 387.18) .

- IR : B-O stretching vibrations (~1350 cm⁻¹) and C-F stretches (~1220 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for diverse aryl partners?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos/XPhos ligands to enhance reactivity with electron-deficient aryl halides .

- Solvent/Base Optimization : Use DME/H₂O (4:1) with K₃PO₄ for polar substrates; Cs₂CO₃ in dioxane for sterically hindered partners .

- Yield Improvement : Monitor reaction progress via TLC; employ microwave-assisted heating (100°C, 30 min) for rapid coupling .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow vapor diffusion (hexane into CHCl₃) at 4°C improves crystal quality.

- Data Collection : Use synchrotron radiation for weakly diffracting crystals.

- Structure Refinement : Address disorder in the dioxaborolane ring using restraints (DFIX/ISOR in SHELXL) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (DMSO tolerance <0.1% in cellular assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.